[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Overview
Description
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[321]octanyl] acetate;iodide is a complex organic compound that features a unique structure combining a piperidinium ion and a bicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide typically involves multiple steps, starting with the preparation of the bicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The piperidinium ion is introduced via alkylation reactions, where 1-methylpiperidine is reacted with appropriate alkylating agents under controlled conditions to form the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide involves its interaction with molecular targets such as ion channels or receptors. The piperidinium ion can mimic the action of neurotransmitters, binding to specific sites and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
Compared to similar compounds, [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide stands out due to its unique bicyclo[3.2.1]octane structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(1-methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NO2.HI/c1-12(18)19-16-13-6-8-14(16)15(9-7-13)17(2)10-4-3-5-11-17;/h13-16H,3-11H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDQTZIVWSBQZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC1C(CC2)[N+]3(CCCCC3)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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